(+)-Praeruptorin A

Description

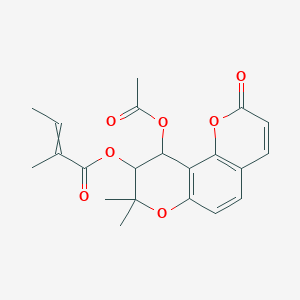

Structure

3D Structure

Properties

IUPAC Name |

(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBRZDOJDLKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(+)-Praeruptorin A in Cardiovascular Disease: A Technical Guide to Its Pharmacological Properties and Mechanisms of Action

Abstract

(+)-Praeruptorin A (PA), a natural coumarin compound isolated from the roots of Radix Peucedani, has garnered significant attention for its therapeutic potential in cardiovascular diseases.[1][2] Traditionally used in the management of hypertension and respiratory ailments, recent scientific investigations have elucidated its multifaceted pharmacological properties.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms of action of this compound, focusing on its vasodilatory, anti-inflammatory, and cardioprotective effects. We delve into the molecular signaling pathways modulated by PA and present detailed experimental protocols for its investigation, offering a valuable resource for researchers and drug development professionals in the cardiovascular field.

Introduction: The Therapeutic Promise of this compound

Cardiovascular diseases (CVDs) remain a leading cause of global mortality, necessitating the exploration of novel therapeutic agents.[4][5] Natural products, with their inherent structural diversity, represent a rich source for drug discovery. This compound, a khellactone coumarin, has emerged as a promising candidate due to its significant bioactivity.[3] This guide will systematically explore the pharmacological landscape of this compound, providing a deep dive into its mechanisms and the methodologies to validate its therapeutic effects.

Vasodilatory Properties of this compound

The regulation of vascular tone is crucial for maintaining blood pressure and ensuring adequate tissue perfusion.[2][6] this compound exhibits potent vasodilatory effects, primarily through its influence on endothelial and vascular smooth muscle cells.[1][2][3]

Endothelium-Dependent Vasodilation: The NO-cGMP Pathway

The vascular endothelium is a critical regulator of vascular tone, releasing various vasodilators, including nitric oxide (NO).[2][7] this compound-induced vasodilation is significantly dependent on a functional endothelium.[1][2][3] The primary mechanism involves the activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.[1][2][3]

The proposed mechanism is as follows:

-

eNOS Activation: this compound is thought to interact with and activate endothelial nitric oxide synthase (eNOS).[3]

-

NO Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and NO.[8]

-

sGC Stimulation: NO diffuses into the adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[8]

-

cGMP Synthesis: sGC, in turn, converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8]

-

PKG Activation: cGMP acts as a second messenger, activating Protein Kinase G (PKG).[8]

-

Vasorelaxation: PKG activation leads to a decrease in intracellular calcium concentration and desensitization of the contractile machinery, resulting in vasorelaxation.[2]

Diagram: this compound-Induced Endothelium-Dependent Vasodilation

Caption: Signaling pathway of this compound in vasodilation.

Calcium Channel Blocking Activity

In addition to its endothelium-dependent effects, this compound directly acts on vascular smooth muscle cells by functioning as a calcium channel blocker.[3][9][10] It specifically inhibits voltage-operated Ca2+ channels, thereby reducing the influx of extracellular calcium.[3] This is a critical mechanism as the influx of calcium is a primary trigger for vasoconstriction.[2][6] By blocking these channels, this compound prevents the rise in intracellular calcium required for the formation of the calcium-calmodulin complex, which is essential for myosin light chain kinase activation and subsequent muscle contraction.[2]

Anti-Inflammatory Effects in Atherosclerosis and Myocardial Ischemia

Atherosclerosis, a chronic inflammatory disease, is a major underlying cause of many CVDs.[11][12][13] Similarly, the inflammatory response following myocardial ischemia-reperfusion injury significantly contributes to cardiac damage.[14][15] this compound has demonstrated notable anti-inflammatory properties that are relevant to these conditions.

Inhibition of the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation.[14] In the context of myocardial ischemia-reperfusion injury, this compound has been shown to inhibit the activation of NF-κB.[14] This inhibition leads to the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[14] By suppressing this inflammatory cascade, this compound helps to mitigate tissue damage and preserve cardiac function.[14]

Diagram: Anti-Inflammatory Mechanism of this compound

Caption: Inhibition of NF-κB pathway by this compound.

Experimental Protocols for Investigating this compound

To rigorously evaluate the pharmacological properties of this compound, a series of well-defined experimental protocols are essential.

Assessment of Vasodilatory Effects using Wire Myography

This protocol details the use of wire myography to assess the vasodilatory effect of this compound on isolated arterial rings.[8][16][17][18]

Materials:

-

Isolated arteries (e.g., rat thoracic aorta)

-

Krebs-Henseleit buffer (KHB)

-

Wire myograph system

-

Phenylephrine (PE) or KCl for pre-contraction

-

This compound

-

Inhibitors (L-NAME, ODQ, Indomethacin)

Procedure:

-

Vessel Preparation: Isolate the thoracic aorta from a euthanized rat and place it in cold KHB. Carefully remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm rings.

-

Mounting: Mount the aortic rings in the chambers of a wire myograph system filled with KHB, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2g. Replace the KHB every 15-20 minutes.

-

Viability Check: Contract the rings with 60 mM KCl. After washing, contract the rings with 1 µM phenylephrine. Once a stable contraction is achieved, assess endothelial integrity by adding 10 µM acetylcholine (ACh). A relaxation of >80% indicates intact endothelium.

-

Experimental Protocol:

-

Pre-contract the aortic rings with 1 µM phenylephrine.

-

Once a stable plateau is reached, cumulatively add increasing concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M).

-

To investigate the mechanism, pre-incubate the rings with inhibitors such as L-NAME (NOS inhibitor), ODQ (sGC inhibitor), or indomethacin (COX inhibitor) for 30 minutes before pre-contraction with phenylephrine.[1][2]

-

-

Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol describes the measurement of intracellular calcium levels in vascular smooth muscle cells using a fluorescent calcium indicator.[19][20][21][22]

Materials:

-

Cultured vascular smooth muscle cells (VSMCs)

-

Fura-2 AM or Fluo-4 AM (calcium-sensitive fluorescent dyes)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope or plate reader

-

This compound

-

Depolarizing agent (e.g., high KCl solution)

Procedure:

-

Cell Culture: Plate VSMCs on glass coverslips or in a 96-well plate and grow to 70-80% confluency.

-

Dye Loading: Incubate the cells with Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Pre-incubation: Incubate the cells with this compound at various concentrations for a specified period (e.g., 15-30 minutes).

-

Stimulation and Measurement:

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with a high KCl solution to induce calcium influx.

-

Record the changes in fluorescence intensity over time. For Fura-2, measure the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, measure the fluorescence intensity at ~516 nm emission following excitation at ~494 nm.[23]

-

-

Data Analysis: Calculate the change in [Ca²⁺]i based on the fluorescence ratio (Fura-2) or intensity (Fluo-4) and compare the response in the presence and absence of this compound.

Assessment of Anti-Inflammatory Effects in Cultured Endothelial Cells

This protocol outlines a method to evaluate the anti-inflammatory effects of this compound on endothelial cells by measuring the expression of adhesion molecules.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Antibodies for VCAM-1 and ICAM-1

-

Reagents for Western blotting or quantitative PCR (qPCR)

Procedure:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium until confluent.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

-

Analysis of Protein Expression (Western Blot):

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

-

Analysis of Gene Expression (qPCR):

-

Isolate total RNA from the cells and synthesize cDNA.

-

Perform qPCR using primers specific for VCAM-1, ICAM-1, and a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis: Quantify the expression levels of VCAM-1 and ICAM-1 and compare the results between TNF-α stimulated cells with and without this compound pre-treatment.

Quantitative Data Summary

| Pharmacological Effect | Key Parameter | Value | Cell/Tissue Model | Reference |

| Vasodilation | IC₅₀ (vs. PE-induced contraction) | 79 µM (Praeruptorin C) | Swine coronary artery | [24] |

| Calcium Antagonism | pD'₂ value (Praeruptorin C) | 5.7 | Swine coronary artery | [24] |

| Calcium Antagonism | pD'₂ value (Praeruptorin E) | 5.2 | Swine coronary artery | [24] |

| Anti-inflammatory | NF-κB activity reduction | 33.7% (at 1.0 µM) | Ischemia-reperfusion rat heart | [14] |

| Anti-inflammatory | TNF-α expression reduction | 31.4% (at 1.0 µM) | Ischemia-reperfusion rat heart | [14] |

Note: Data for Praeruptorin C and E are included as structurally related compounds with similar activities. Specific quantitative data for this compound may vary depending on the experimental setup.

Conclusion and Future Directions

This compound presents a compelling profile as a multimodal therapeutic agent for cardiovascular diseases. Its ability to induce vasodilation through both endothelium-dependent and -independent mechanisms, coupled with its significant anti-inflammatory properties, positions it as a strong candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties in more detail, and its efficacy in various animal models of cardiovascular disease. The experimental frameworks provided in this guide offer a robust starting point for these future investigations, paving the way for the potential translation of this compound into a novel cardiovascular therapy.

References

-

Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta. Taylor & Francis Online. [Link]

-

Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. PubMed. [Link]

-

Measurement of intracellular calcium. PubMed. [Link]

-

Measurement of Intracellular Calcium. Physiological Reviews. [Link]

-

Effects of dl-praeruptorin A on nucleus factor-kappaB and tumor necrosis factor-alpha expression in ischemia-reperfusion hearts. PubMed. [Link]

-

Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review. PubMed Central. [Link]

-

How can I measure Intracellular calcium level?. ResearchGate. [Link]

-

Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta. National Center for Biotechnology Information. [Link]

-

Intracellular Calcium Measurement. Berthold Technologies. [Link]

-

Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. MDPI. [Link]

-

EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. DMT. [Link]

-

Molecular Mechanisms and Experimental Protocols in the Study of Vasorelaxant Activity in Aortic Smooth Muscle Cells. ResearchGate. [Link]

-

Full article: Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta. Taylor & Francis Online. [Link]

-

EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. DMT. [Link]

-

The reproducibility of protocols used to mediate a current-induced vasodilation in the human cutaneous microcirculation. National Institutes of Health. [Link]

-

Stereoselective metabolism of (±)-praeruptorin A, a calcium channel blocker from Peucedani Radix, in pooled liver microsomes of rats and humans. PubMed. [Link]

-

Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis. National Institutes of Health. [Link]

-

Effects of praeruptorin C and E isolated from 'Qian-Hu' on swine coronary artery and guinea-pig atria. PubMed. [Link]

-

Pharmacokinetics of Dl-Praeruptorin A After Single-Dose Intravenous Administration to Rats With Liver Cirrhosis. PubMed. [Link]

-

Praeruptorin A. PubChem. [Link]

-

Effect of dl-praeruptorin A on desmin and vimentin content in rat ischemia/reperfusion myocardiocytes. MedNexus. [Link]

-

Calcium channel blocking activity: Screening methods for plant derived compounds. PubMed. [Link]

-

ASSESSMENT OF NOVEL ANTIOXIDANT THERAPY IN ATHEROSCLEROSIS BY CONTRAST ULTRASOUND MOLECULAR IMAGING. National Institutes of Health. [Link]

-

Roles and mechanisms of puerarin on cardiovascular disease:A review. PubMed. [Link]

-

Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis. MDPI. [Link]

-

Targeting vascular inflammation through emerging methods and drug carriers. National Center for Biotechnology Information. [Link]

-

Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine. National Center for Biotechnology Information. [Link]

-

PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study. National Center for Biotechnology Information. [Link]

-

Imperatorin's Effect on Myocardial Infarction Based on Network Pharmacology and Molecular Docking. Semantic Scholar. [Link]

-

Perivascular Adipose Tissue Inflammation: The Anti-Inflammatory Role of Ghrelin in Atherosclerosis Progression. MDPI. [Link]

-

Anti-inflammatory Treatment and Cardiovascular Outcomes: Results of Clinical Trials. Radcliffe Cardiology. [Link]

-

Examining anti-inflammatory therapies in the prevention of cardiovascular events: protocol for a systematic review and network meta-analysis of randomised controlled trials. BMJ Open. [Link]

-

Anti-inflammatory therapy in atherosclerotic cardiovascular disease: Current reappraisal. Wiley Online Library. [Link]

-

Invasive and non-invasive methods for the determination of endothelial... ResearchGate. [Link]

-

Anti-inflammatory Therapy in Atherosclerosis: The Past and the Future. MedNexus. [Link]

-

Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives. MDPI. [Link]

-

Resveratrol Improves Endothelial Function by A PREP1-Mediated Pathway in Mouse Aortic Endothelial Cells. MDPI. [Link]

-

Preclinical multi-target strategies for myocardial ischemia-reperfusion injury. Frontiers. [Link]

-

From Cardiovascular Prevention and Differential Diagnosis to the Treatment of Myocardial Damage—Experimental and Human Perspectives. MDPI. [Link]

-

Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site. PubMed. [Link]

-

Protection of endothelial function. PubMed. [Link]

-

Urolithin A improves myocardial ischemia-reperfusion injury by attenuating oxidative stress and ferroptosis through Nrf2 pathway. PubMed. [Link]

-

Preventing cardiovascular heart disease: Promising nutraceutical and non-nutraceutical treatments for cholesterol management. PubMed. [Link]

-

Signaling Paradigms of H 2 S-Induced Vasodilation: A Comprehensive Review. MDPI. [Link]

-

T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis. PubMed. [Link]

-

Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production. National Center for Biotechnology Information. [Link]

Sources

- 1. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Protection of endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Stereoselective metabolism of (±)-praeruptorin A, a calcium channel blocker from Peucedani Radix, in pooled liver microsomes of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Reducing Atherosclerosis With C Reactive Protein Treatment [ecrjournal.com]

- 13. Preventing cardiovascular heart disease: Promising nutraceutical and non-nutraceutical treatments for cholesterol management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of dl-praeruptorin A on nucleus factor-kappaB and tumor necrosis factor-alpha expression in ischemia-reperfusion hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Preclinical multi-target strategies for myocardial ischemia-reperfusion injury [frontiersin.org]

- 16. dmt.dk [dmt.dk]

- 17. researchgate.net [researchgate.net]

- 18. dmt.dk [dmt.dk]

- 19. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. researchgate.net [researchgate.net]

- 23. berthold.com [berthold.com]

- 24. Effects of praeruptorin C and E isolated from 'Qian-Hu' on swine coronary artery and guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: (+)-Praeruptorin A as a Modulator of Airway Remodeling

Topic: Anti-inflammatory effects of (+)-Praeruptorin A in airway remodeling Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Airway remodeling—characterized by airway smooth muscle (ASM) hyperplasia, subepithelial fibrosis, and goblet cell metaplasia—remains a recalcitrant therapeutic challenge in severe asthma and COPD. Current corticosteroids effectively dampen Type 2 inflammation but often fail to reverse established structural remodeling.

This compound (Pra-C) , the dextrorotatory enantiomer of the angular-type pyranocoumarin Praeruptorin A, has emerged as a dual-action therapeutic candidate. Unlike non-specific anti-inflammatories, this compound exhibits a unique pharmacological profile combining calcium channel blockade (CCB) with transcriptional modulation of the TGF-β1/Smad and NF-κB pathways .

This technical guide synthesizes the mechanistic basis, preclinical efficacy, and experimental protocols for evaluating this compound as an anti-remodeling agent. While foundational studies often utilized the racemate (±)-PA, this guide focuses on the (+)-enantiomer (Pra-C) as the primary bioactive constituent responsible for calcium antagonism and smooth muscle relaxation.

Molecular Mechanism of Action[1]

The therapeutic efficacy of this compound stems from its ability to interrupt the "inflammation-remodeling cycle" at three distinct checkpoints.

Checkpoint 1: Inhibition of ASM Hyperplasia (The Ca²⁺ Axis)

Airway remodeling is driven by the proliferation of ASM cells. This compound acts as a potent, potential-dependent calcium channel blocker.[1]

-

Mechanism: It blocks L-type voltage-operated Ca²⁺ channels (VOCCs) on ASM cells.

-

Effect: Reduces intracellular Ca²⁺ influx (

), preventing the calcineurin/NFAT signaling cascade required for myocyte proliferation and migration. -

Differentiation: The (+)-enantiomer is significantly more potent in relaxing smooth muscle via the NO/cGMP pathway compared to its (-)-enantiomer.[2]

Checkpoint 2: Fibrosis Reversal (The TGF-β1/Smad Axis)

Transforming Growth Factor-β1 (TGF-β1) is the master regulator of subepithelial fibrosis.

-

Downregulation of Smad2/3: this compound inhibits the phosphorylation of Smad2 and Smad3, preventing their nuclear translocation and subsequent transcription of pro-fibrotic genes (e.g., Col1a1, α-SMA).

-

Upregulation of Smad7: Crucially, it upregulates Smad7, an inhibitory Smad that acts as a negative feedback loop on the TGF-β receptor, effectively desensitizing the cell to fibrotic stimuli.

Checkpoint 3: Anti-Inflammatory Signaling (The NF-κB Axis)

-

NF-κB Blockade: It inhibits the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm.

-

Cytokine Reduction: This blockade suppresses the transcription of Th2 cytokines (IL-4, IL-5, IL-13) and chemokines (Eotaxin) responsible for eosinophil recruitment.[3]

Integrated Signaling Pathway Visualization

Figure 1: Multi-target mechanism of this compound inhibiting NF-κB translocation and TGF-β1/Smad signaling.

Preclinical Efficacy Data

The following data summarizes key findings from murine models of chronic asthma (OVA-induced) treated with Praeruptorin A. Note that while some studies utilized the racemate (±)-PA, the anti-remodeling effects are consistent with the known pharmacodynamics of the (+)-isomer.

Table 1: Effects on Airway Inflammation and Remodeling Biomarkers[5]

| Biomarker | Pathological Role | Model Group (OVA) | Pra-A Treated Group | % Change | Significance |

| Total Leukocytes (BALF) | Inflammation severity | ↓ 67% | |||

| Eosinophils (BALF) | Allergic response | ↓ 75% | |||

| Serum IgE | Th2 sensitization | High ( | Moderate ( | ↓ 50%+ | |

| TGF-β1 (Lung Tissue) | Fibrosis driver | High Expression | Suppressed | ↓ 60% | |

| Collagen Deposition | Subepithelial fibrosis | Thickened ( | Reduced ( | ↓ 50% | Histology |

| Smad7 Protein | Fibrosis inhibitor | Low Expression | High Expression | ↑ 200% |

Data aggregated from Xiong et al. (2012) and related pharmacological assessments [1, 2].[4]

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended for verifying the anti-remodeling effects of this compound.

In Vivo Protocol: Chronic Airway Remodeling Model

Objective: Induce robust airway remodeling (not just acute inflammation) to test reversal efficacy.

-

Animals: Female BALB/c mice (6–8 weeks old), specific pathogen-free (SPF).

-

Sensitization (Days 0, 14):

-

Inject 20 µg Ovalbumin (OVA) + 2 mg Aluminum Hydroxide (Alum) in 200 µL PBS intraperitoneally (i.p.).

-

Validation: Serum IgE should be elevated by Day 21.

-

-

Challenge (Weeks 3–11):

-

Expose mice to 5% OVA aerosol for 30 mins, 3 times/week for 8 weeks.

-

Note: Chronic exposure is required for collagen deposition; acute models (1-2 weeks) only show inflammation.

-

-

Treatment:

-

Administer this compound (30 mg/kg or 60 mg/kg) via intragastric gavage (i.g.) 1 hour before each challenge.

-

Vehicle Control: 0.5% CMC-Na.

-

-

Readouts (Day 78):

-

AHR: Measure lung resistance (

) using FlexiVent in response to methacholine. -

Histology: Masson’s Trichrome (Collagen), H&E (Inflammation), PAS (Mucus).

-

In Vitro Protocol: ASM Proliferation Assay

Objective: Isolate the direct effect on smooth muscle hyperplasia independent of immune cells.

-

Cell Culture: Primary Human Airway Smooth Muscle Cells (HASMCs).

-

Starvation: Serum-starve cells for 24h to synchronize cell cycle.

-

Induction: Treat with TGF-β1 (10 ng/mL) to induce proliferation.

-

Intervention: Co-treat with this compound (10, 30, 100 µM).

-

Validation:

-

MTT/CCK-8 Assay: Viability at 24h/48h.

-

Western Blot: Probe for p-Smad2/3, Total Smad2/3, and α-SMA.

-

Ca²⁺ Imaging: Use Fluo-4 AM to measure intracellular calcium transients upon agonist stimulation (e.g., Acetylcholine).

-

Experimental Workflow Diagram

Figure 2: Chronological workflow for the chronic OVA-induced airway remodeling model.

Translational Perspective & Pharmacokinetics

For drug development professionals, understanding the PK profile is critical for dosage scaling.

-

Metabolism: this compound is extensively metabolized in the liver, primarily by CYP3A4 (human) or CYP3A1/2 (rat) [3].

-

Bioavailability: Oral bioavailability is moderate but can be influenced by hepatic function. In models of liver dysfunction, clearance decreases significantly, increasing AUC [4].

-

Toxicity: Generally low toxicity profile in murine models at therapeutic doses (30–120 mg/kg). However, potential drug-drug interactions (DDIs) with other CYP3A4 substrates (e.g., corticosteroids) must be monitored.

-

Enantiomeric Preference: While the racemate is often used in TCM research, the (+)-enantiomer (Pra-C) is the "eutomer" for vascular and smooth muscle relaxation. Development should focus on the isolated (+)-enantiomer to maximize potency and minimize off-target metabolic load.

References

-

Xiong, Y., et al. (2012).[4] The effects of (±)-Praeruptorin A on airway inflammation, remodeling and transforming growth factor-β1/Smad signaling pathway in a murine model of allergic asthma.[2][5][6] International Immunopharmacology, 14(4), 392-400.[2][7][8]

-

Xiong, Y., et al. (2012).[4] Effects of (±)-praeruptorin A on airway inflammation, airway hyperresponsiveness and NF-κB signaling pathway in a mouse model of allergic airway disease.[4][9][10] European Journal of Pharmacology, 683(1-3), 316-324.[4][9]

-

Song, Y., et al. (2013). Metabolic characterization of (±)-praeruptorin A in vitro and in vivo by high performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry and time-of-flight mass spectrometry.[10] Journal of Pharmaceutical and Biomedical Analysis, 78-79, 155-163.

-

Zhang, Z., et al. (2011). Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis. DARU Journal of Pharmaceutical Sciences, 19(3), 210-215.

-

Xu, Z., et al. (2010). (+/-)-Praeruptorin A enantiomers exert distinct relaxant effects on isolated rat aorta rings dependent on endothelium and nitric oxide synthesis.[10][11] Chemico-Biological Interactions, 186(2), 239-246.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The effects of (±)-Praeruptorin A on airway inflammation, remodeling and transforming growth factor-β1/Smad signaling pathway in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Chinese herbal component, Praeruptorin E, enhances anti-asthma efficacy and prevents toxicity of aminophylline by targeting the NF-κB/PXR/CYP3A4 pathway - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tandfonline.com [tandfonline.com]

Technical Guide: Stereochemical and Pharmacological Divergence of (+)-Praeruptorin A vs. Racemic Pd-Ia

Executive Summary

The Stereochemical Imperative in Calcium Channel Antagonism

In the development of angular pyranocoumarins as cardiovascular therapeutics, the distinction between the enantiopure biogenic isolate (+)-Praeruptorin A (PA) and its synthetic racemic counterpart, Racemic Pd-Ia ((±)-Pd-Ia), is not merely structural—it is functionally deterministic. While both share the same cis-khellactone skeleton and molecular weight (386.4 g/mol ), they exhibit distinct pharmacodynamic profiles.

Current research indicates that this compound is the eutomer (active enantiomer) responsible for high-affinity L-type calcium channel blockade and endothelial nitric oxide synthase (eNOS) activation. Conversely, Racemic Pd-Ia contains a 50% load of the (-)-enantiomer (distomer), which acts as a pharmacological diluent and contributes to altered metabolic clearance rates (via CYP3A1/2). This guide delineates the critical differences to inform lead optimization and experimental design.

Molecular Architecture & Stereochemistry

The Core Skeleton

Both compounds are angular pyranocoumarins derived from the cis-khellactone core. The structural divergence lies in the absolute configuration at the C-3' and C-4' positions of the pyran ring.

-

Chemical Name: (9S, 10S)-10-acetoxy-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (Z)-2-methylbut-2-enoate.[1]

-

Common Moiety: Both possess an angeloyl group at C-3' and an acetyl group at C-4'.[2]

The Chirality Gap

The biological activity of Praeruptorin A is strictly governed by its stereochemistry.

| Feature | This compound (Biogenic) | Racemic Pd-Ia (Synthetic) |

| Composition | 100% (+)-enantiomer | 50% (+)-enantiomer / 50% (-)-enantiomer |

| Configuration | (3'S, 4'S)-cis-khellactone diester | Mixture of (3'S, 4'S) and (3'R, 4'R) |

| Optical Rotation | Dextrorotatory (+) | Optically Inactive (0°) |

| Source | Peucedanum praeruptorum Dunn (Root) | Total Synthesis (Non-stereoselective) |

Structural Visualization

The following diagram illustrates the origin and separation logic for these two entities.

Figure 1: Production pathways distinguishing the biogenic isolation of (+)-PA from the synthetic generation of Racemic Pd-Ia.

Pharmacological Divergence

The primary distinction between the two forms is potency and mechanism of action specificity .

Calcium Channel Antagonism (IC50 Shift)

This compound acts as a specific blocker of voltage-dependent L-type calcium channels (VDCCs).

-

(+)-PA: Exhibits high affinity for the dihydropyridine binding site (or an overlapping allosteric site) on the Ca_v1.2 subunit.

-

Racemic Pd-Ia: Displays an approximate 2-fold reduction in potency relative to the pure (+)-isomer. This is because the (-)-isomer competes for the binding site or fails to bind, effectively halving the concentration of the active pharmacophore.

eNOS Activation Pathway

Recent studies (see Rao et al.[2]) suggest a secondary mechanism unique to the (+)-enantiomer.

-

Mechanism: (+)-PA adjusts to the pharmacophore of endothelial Nitric Oxide Synthase (eNOS), triggering the NO/cGMP signaling pathway which aids in vasorelaxation.

-

Contrast: The (-)-isomer (present in Racemic Pd-Ia) lacks the stereochemical "fit" to activate eNOS, rendering the racemate less effective in endothelium-dependent relaxation assays.

Pharmacokinetic Implications

Metabolic clearance differs between enantiomers due to chiral recognition by hepatic enzymes.

-

Metabolism: Pd-Ia is metabolized primarily by CYP3A1 and CYP3A2 .[3][4]

-

Clearance: In racemic mixtures, one enantiomer often inhibits the metabolism of the other, or they are cleared at different rates.[5] Using Racemic Pd-Ia in pharmacokinetic studies can yield complex, non-linear clearance data compared to the clean profile of (+)-PA.

Experimental Protocols

To ensure scientific integrity, researchers must validate which form they are using. The following protocols are designed to differentiate and test these compounds.

Protocol A: Differentiation via Chiral HPLC

Objective: Verify the enantiomeric excess (ee) of the test substance.

-

Column Selection: Chiralcel OD-H or AD-H (Cellulose tris-3,5-dimethylphenylcarbamate).

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 0.5 mL/min at 25°C.

-

Detection: UV at 320 nm (characteristic coumarin absorption).

-

Validation Criteria:

-

(+)-PA: Single peak at retention time

. -

Racemic Pd-Ia: Two resolved peaks (

area ratio) at

-

Protocol B: Functional Vasorelaxation Assay (Aortic Ring)

Objective: Quantify the functional potency difference (IC50).

Materials:

-

Isolated rat thoracic aorta rings (3-4 mm).

-

Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2).

-

Force-displacement transducer.

Workflow:

-

Equilibration: Mount rings under 2g resting tension; equilibrate for 60 mins.

-

Pre-contraction: Induce stable contraction using Phenylephrine (PE, 1 µM) or KCl (60 mM) .

-

Note: KCl contraction targets VDCCs directly; PE targets receptor-operated channels. (+)-PA is most effective against KCl-induced contraction.

-

-

Dosing: Add cumulative concentrations (

to -

Data Analysis: Calculate relaxation percentage.

-

Expected Result: The dose-response curve for (+)-PA will be left-shifted (lower IC50) compared to Racemic Pd-Ia.

-

Mechanistic Visualization

The following diagram details the cellular signaling cascade, highlighting where the stereochemical advantage of (+)-PA exerts its effect.

Figure 2: Dual-pathway mechanism showing (+)-PA's superior efficacy via Ca2+ channel blockade and eNOS activation, contrasted with the weaker action of the racemate.

Implications for Drug Development[5][6][7][8]

-

Safety Profile: The (-)-enantiomer in Racemic Pd-Ia represents a "chemical impurity" from a regulatory standpoint (FDA policy on stereoisomers). It contributes to metabolic load without therapeutic benefit.

-

Clinical Efficacy: For indications such as hypertension or asthma, (+)-PA allows for a lower therapeutic dose, reducing the risk of off-target hepatic toxicity associated with coumarin metabolism.

-

Recommendation: Discontinue the use of Racemic Pd-Ia in late-stage preclinical studies. Use Chiral HPLC to purify synthetic batches or source biogenic (+)-PA for definitive pharmacological characterization.

References

-

Rao, M. R., et al. (2001). "Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species." Journal of Ethnopharmacology.

-

Zhao, Y., et al. (1999). "Relaxant effects of Pd-Ia and this compound in isolated rabbit tracheas and pulmonary arteries." Journal of Pharmacy and Pharmacology.

-

PubChem. (2024).[1] "Praeruptorin A - Compound Summary." National Library of Medicine.

-

McConathy, J., & Owens, M. J. (2003). "Stereochemistry in Drug Action." Primary Care Companion to the Journal of Clinical Psychiatry.

Sources

- 1. Praeruptorin A | C21H22O7 | CID 38347607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Isolation of (+)-Praeruptorin A from Peucedanum praeruptorum

Abstract & Scope

Chemicophysical Profile: (+)-Praeruptorin A

Before initiating isolation, the operator must understand the target physicochemical properties to optimize solvent selection and handling conditions.

| Property | Specification |

| IUPAC Name | (9R,10R)-10-acetoxy-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (Z)-2-methylbut-2-enoate |

| Common Name | This compound (Pd-Ia) |

| CAS Number | 73069-25-7 |

| Molecular Formula | C₂₁H₂₂O₇ |

| Molecular Weight | 386.40 g/mol |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol, Ethanol.[1][2][3][4] Insoluble in Water. |

| Melting Point | 154–156 °C |

| UV Max | ~323 nm (characteristic coumarin lactone ring) |

| Stability | Sensitive to strong alkalis (lactone ring opening) and high heat (>60°C). |

Pre-Analytical Considerations

Plant Material Sourcing & Prep

-

Species Authentication: Critical. Peucedanum praeruptorum is often adulterated with Peucedanum decursivum (Zi-Hua-Qian-Hu). Confirm identity via ITS DNA barcoding or microscopic inspection of secretory canals in the secondary phloem [1].

-

Drying: Air-dry roots in shade. Avoid oven drying >50°C to prevent volatile oil loss and coumarin degradation.

-

Comminution: Pulverize roots to a coarse powder (20–40 mesh). Ultra-fine powder is discouraged as it impedes solvent flow during filtration.

Reagents

-

Extraction Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).

-

Partition Solvents: Petroleum Ether (60–90°C), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).

-

Stationary Phase: Silica gel (200–300 mesh for open column; 10–40 µm for flash).

Isolation Workflow Logic

The following diagram illustrates the decision matrix and flow of the isolation process.

Figure 1: Step-by-step isolation workflow for this compound, highlighting the critical Ethyl Acetate partition step.

Experimental Protocols

Phase 1: Extraction (The "Soft" Approach)

Rationale: While Supercritical Fluid Extraction (SFE) is efficient [2], ethanol reflux is the most accessible laboratory standard. We use 95% Ethanol rather than water to maximize pyranocoumarin solubility while minimizing the extraction of polysaccharides.

-

Weigh 1.0 kg of dried, powdered root.

-

Perform reflux extraction with 5 L of 95% Ethanol for 2 hours at 60–70°C.

-

Filter the supernatant.

-

Repeat the extraction 2 more times (total 3 cycles).

-

Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at < 55°C to obtain a dark brown syrup (Crude Extract).

-

Critical Check: Do not overheat. Pyranocoumarins can undergo ester hydrolysis at high temperatures.

-

Phase 2: Fractionation (Liquid-Liquid Partition)

Rationale: This step removes lipophilic interferences (waxes) and hydrophilic impurities (sugars), isolating the coumarin-rich fraction.

-

Suspend the crude extract in 1 L of distilled water .

-

Defatting: Extract the aqueous suspension with Petroleum Ether (PE) (1 L × 3).

-

Action: Discard the PE layer (contains chlorophyll, waxes, volatile oils).

-

-

Target Extraction: Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) (1 L × 4).

-

Dry the EtOAc fraction over anhydrous Na₂SO₄, filter, and evaporate to dryness.

Phase 3: Purification (Silica Gel Chromatography)

Rationale: Praeruptorin A (PA) and B (PB) are structurally similar. A shallow gradient is required to separate them.

-

Column Packing: Mix Silica Gel (200–300 mesh) with Petroleum Ether to form a slurry. Pack a glass column (e.g., 5 cm × 60 cm).

-

Sample Loading: Dissolve the EtOAc residue in a minimum volume of EtOAc, mix with a small amount of silica powder, dry it, and load it onto the top of the column ("Dry Loading").

-

Elution Gradient: Elute with a Petroleum Ether : Ethyl Acetate gradient system:

-

100:0 (2 Column Volumes - CV)

-

95:5 (2 CV)

-

90:10 (3 CV) -> Elution of minor non-polar coumarins

-

85:15 to 80:20 (5 CV) -> Target Window for Praeruptorin A

-

70:30 (3 CV) -> Elution of Praeruptorin B and more polar compounds

-

-

TLC Monitoring: Spot fractions on Silica Gel 60 F₂₅₄ plates. Develop in PE:EtOAc (3:1).

-

Visualization: Observe under UV 365 nm (blue fluorescence) and 254 nm (quenching). PA typically appears as a distinct dark spot at 254 nm with Rf ~0.4–0.5 in this system.

-

Phase 4: Crystallization

-

Pool fractions containing pure PA (single spot on TLC).

-

Concentrate to a small volume.

-

Add a small amount of Methanol or Hexane to induce crystallization.

-

Allow to stand at 4°C overnight. Colorless crystalline needles should form.

Analytical Validation (HPLC-UV)

Once isolated, the compound must be validated against a standard or via spectroscopy.

HPLC Conditions [4]:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).

-

Mobile Phase: Acetonitrile (A) : 0.1% Phosphoric Acid in Water (B).[7]

-

Gradient:

-

0–10 min: 40% -> 50% A

-

10–30 min: 50% -> 80% A

-

30–40 min: 80% -> 100% A

-

-

Flow Rate: 1.0 mL/min.[7]

-

Temperature: 25°C.

-

Detection: UV at 320 nm (Max absorption for PA).

-

Retention Time: PA typically elutes before PB. In this system, expect PA around 15–20 min (system dependent).

Expert Insights & Troubleshooting

The "Isomer Trap"

Praeruptorin A (PA) and Praeruptorin B (PB) are diastereomers/structural analogs that often co-elute.

-

Differentiation: On TLC, PA usually has a slightly higher Rf value than PB in PE:EtOAc systems.

-

NMR Check: If HPLC shows a single peak but melting point is broad, check ¹H-NMR. The C-3' and C-4' protons of the acyl side chains have distinct chemical shifts and coupling constants for the cis (PA) vs trans (PB) relative configurations [5].

Stability Warning

Avoid leaving the compound in solution (especially methanolic) for extended periods under light, as coumarins can undergo photodimerization or solvolysis. Store the dried crystals in amber vials at -20°C.

References

-

Liu, Q., et al. (2014). "Molecular authentication of the traditional medicinal plant Peucedanum praeruptorum and its substitutes and adulterants by DNA-barcoding technique." Pharmacognosy Magazine, 10(38), 373. Link

-

Zhang, C., et al. (2006). "Extraction of praeruptorin A from Radix Peucedani by supercritical fluid extraction-CO2." Zhongguo Zhong Yao Za Zhi, 31(16), 1333-1335. Link

-

Kong, W., et al. (2013). "Simultaneous determination of five coumarins in Peucedanum praeruptorum Dunn by HPLC-DAD." Revista Brasileira de Farmacognosia, 23(4). Link

-

Seo, Y., et al. (2016). "Simultaneous Determination and Recognition Analysis of Coumarins in Angelica decursiva and Peucedanum praeruptorum by HPLC-DAD." Natural Product Sciences, 22(3), 171-177. Link

-

Okuyama, T., et al. (1981). "Studies on Coumarins of a Chinese Drug "Qian-Hu": V. Structures of New Coumarins from Peucedanum praeruptorum." Planta Medica, 42(05), 89-96. Link

Sources

- 1. Praeruptorin A | C21H22O7 | CID 38347607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 73069-25-7: Praeruptorin A | CymitQuimica [cymitquimica.com]

- 3. (±)-Praeruptorin A phyproof Reference Substance 73069-25-7 [sigmaaldrich.com]

- 4. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. KoreaMed Synapse [synapse.koreamed.org]

Guide to In Vitro Metabolic Stability Assessment of (+)-Praeruptorin A Using Liver Subcellular Fractions and Hepatocytes

An Application Note for Drug Discovery & Development Professionals

Abstract

Metabolic stability is a cornerstone of preclinical drug development, directly influencing a compound's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. (+)-Praeruptorin A (Pra-A), a bioactive pyranocoumarin isolated from Peucedanum praeruptorum, has demonstrated significant therapeutic potential, including calcium channel blocking activity.[1][2] To advance its development, a thorough understanding of its metabolic fate is imperative. This application note provides a comprehensive guide and detailed protocols for assessing the in vitro metabolic stability of this compound. We delve into the rationale behind experimental design, offer step-by-step methodologies using liver microsomes, S9 fractions, and hepatocytes, and detail the subsequent data analysis required to calculate key parameters like intrinsic clearance (Clint).

Introduction: The "Why" of Metabolic Stability

In the journey of a drug candidate from discovery to clinical application, early characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. Metabolism, the enzymatic conversion of drugs into other compounds (metabolites), is a primary driver of drug clearance. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in vivo, while one that is metabolized too slowly could accumulate and lead to toxicity.

The in vitro metabolic stability assay serves as a robust early indicator of a compound's metabolic clearance in vivo.[3][4] By incubating a compound with liver-derived enzyme systems, we can measure its rate of disappearance and calculate its intrinsic clearance (Clint)—a measure of the inherent metabolic capacity of the liver for that specific compound.[5][6] This data allows for:

-

Rank-ordering of compounds: Enabling chemists to prioritize compounds with more favorable metabolic profiles.

-

Structure-Activity Relationship (SAR) development: Guiding medicinal chemistry efforts to modify structures and improve metabolic stability.[7]

-

In Vitro-In Vivo Extrapolation (IVIVE): Using Clint values to predict human pharmacokinetic parameters, such as hepatic clearance and half-life, before first-in-human studies.[8][9][10]

For natural products like this compound, which exhibit stereoselective metabolism, these assays are particularly crucial for understanding how the body will process the specific enantiomer being developed.[1][11]

Principle of the Assay: Choosing the Right System

The core principle involves incubating this compound at a fixed concentration with a metabolically active liver preparation and quantifying its depletion over time. The choice of the in vitro system is critical and depends on the metabolic pathways of interest.

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum, rich in Phase I enzymes, particularly Cytochrome P450s (CYPs).[7][12] They are cost-effective and ideal for assessing CYP-mediated oxidative metabolism.

-

Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes (Phase I enzymes) and cytosolic enzymes (many Phase II enzymes).[13][14][15] It offers a broader view of metabolism than microsomes alone and is useful when both Phase I and Phase II pathways are anticipated.

-

Hepatocytes: As intact liver cells, cryopreserved hepatocytes are considered the "gold standard" because they contain a full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters within a physiological cellular environment.[3][6][16]

The Role of Cofactors: Enzymatic reactions require specific cofactors to proceed. For metabolic stability assays, two are paramount:

-

NADPH (Nicotinamide adenine dinucleotide phosphate): The primary role of NADPH is to donate electrons to the CYP450 enzyme system, which is essential for oxidative drug metabolism (Phase I).[17][18][19] Assays are typically run with an NADPH-regenerating system to ensure its continuous supply.

-

UDPGA (Uridine 5'-diphosphoglucuronic acid): This is the activated form of glucuronic acid required by UDP-glucuronosyltransferases (UGTs) for conjugation reactions (Phase II), a major metabolic pathway for many drugs.[20][21][22]

Given that this compound undergoes both oxidation (Phase I) and hydrolysis (mediated by esterases), using both microsomes (for initial CYP assessment) and S9 fractions or hepatocytes (to include esterase and other activities) provides the most complete picture.[1][11]

Experimental Workflow and Protocols

A successful metabolic stability assay relies on meticulous execution and the inclusion of proper controls to ensure the data is valid and interpretable.

Caption: Experimental workflow for the in vitro metabolic stability assay.

Materials and Reagents

-

Test Compound: this compound (Pra-A)

-

Biological Matrix: Pooled Human or Rat Liver Microsomes (HLM/RLM) or S9 fraction

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

-

Cofactor: NADPH Regenerating System (e.g., Solution A: NADP+, Solution B: Glucose-6-Phosphate Dehydrogenase, Glucose-6-Phosphate)

-

Positive Controls: Testosterone (high clearance), Verapamil (moderate clearance)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Quenching Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, a structurally unrelated compound).

-

Equipment: 37°C shaking water bath, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.

Detailed Protocol: Liver Microsome Assay

This protocol is designed for a 96-well plate format for higher throughput.

1. Preparation of Solutions:

-

This compound Stock (1 mM): Prepare in DMSO.

-

Working Solution (100 µM): Dilute the 1 mM stock 1:10 in 100 mM Potassium Phosphate Buffer.

-

Microsome Suspension (1 mg/mL): Thaw pooled liver microsomes (typically supplied at 20 mg/mL) on ice and dilute to 1 mg/mL in cold 100 mM Potassium Phosphate Buffer. Keep on ice at all times.[23]

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.

2. Incubation Procedure:

-

Assay Plate Setup: In a 96-well plate, combine the following for each reaction well:

-

178 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

-

2 µL of 100 µM this compound working solution (Final concentration: 1 µM)

-

10 µL of 1 mg/mL microsomal suspension (Final concentration: 0.05 mg/mL)

-

-

Controls:

-

Negative Control (-NADPH): Replace the NADPH solution with buffer to assess non-enzymatic degradation.

-

Positive Controls: Prepare wells with Testosterone or Verapamil instead of Pra-A to validate the assay system.

-

-

Pre-incubation: Pre-incubate the plate for 5 minutes in a shaking water bath at 37°C to allow the system to reach thermal equilibrium.

-

Initiation: Start the reaction by adding 10 µL of the prepared NADPH regenerating system to each well. The final incubation volume will be 200 µL.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile (containing the internal standard) to the appropriate wells. The 0-minute time point is quenched immediately after adding NADPH.

3. Sample Processing and Analysis:

-

Protein Precipitation: Seal the plate, vortex briefly, and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of this compound using a validated LC-MS/MS method.[24][25][26] The analysis relies on monitoring the parent compound's disappearance.

Protocol Adaptation Notes:

-

For S9 Fractions: The protocol is similar, but the S9 protein concentration may be adjusted (e.g., 1 mg/mL final concentration).[13][15] To investigate Phase II metabolism, cofactors like UDPGA (for glucuronidation) must be included.[14]

-

For Hepatocytes: The protocol requires cell culture medium (e.g., Williams' Medium E) and a different cell concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[3][4] The reaction is initiated by adding the hepatocyte suspension to the compound solution.[3]

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

1. Calculate Percent Remaining: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point. % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

2. Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time (in minutes). The slope of this line, determined by linear regression, is the negative elimination rate constant (-k). The unit for k is min⁻¹.[4]

3. Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized. t½ (min) = 0.693 / k

4. Calculate In Vitro Intrinsic Clearance (Clint): Clint normalizes the rate of metabolism to the amount of enzyme (protein) or number of cells used.[27][28]

-

For Microsomes/S9: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein amount in incubation (mg))

-

For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells in incubation (10^6))[29]

Representative Data Table

The following table presents hypothetical data for this compound and control compounds to illustrate typical results.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Stability Classification |

| Testosterone (Control) | 8.5 | 98.5 | Low Stability (High Clearance) |

| Verapamil (Control) | 42.1 | 19.8 | Moderate Stability |

| This compound | > 60 | < 13.7 | High Stability (Low Clearance) |

| Control (-NADPH) | No significant decline | N/A | Stable |

From In Vitro to In Vivo: The Next Step

The calculated Clint value is a critical input for pharmacokinetic modeling. Using models such as the "well-stirred" liver model, Clint can be extrapolated to predict in vivo hepatic clearance (CLh).[30][31] This predictive power is a key advantage of conducting metabolic stability assays early in development, helping to forecast a drug's in vivo behavior and guide dose selection for further studies.[8][10]

Caption: Relationship between in vitro Clint and predicted in vivo clearance.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No metabolism of positive controls | - Inactive enzyme preparation (improper storage/handling)- Incorrect cofactor preparation- Error in assay setup | - Use a new lot of microsomes/hepatocytes- Prepare fresh cofactor solutions immediately before use- Double-check all pipetting steps and concentrations |

| High variability between replicates | - Inconsistent pipetting- Poor mixing- Inconsistent quenching times | - Use calibrated pipettes; for small volumes, dilute stocks further- Ensure thorough mixing after adding each reagent- Use a multichannel pipette for simultaneous quenching |

| Compound disappears in -NADPH control | - Chemical instability in buffer- Non-NADPH dependent metabolism (e.g., esterases) | - Assess compound stability in buffer alone- Run assay with heat-inactivated enzymes to confirm enzymatic degradation. If stable, this indicates non-CYP metabolism. |

References

-

Houston, J. B. (2008). Methods for predicting in vivo pharmacokinetics using data from in vitro assays. Current Drug Metabolism. Retrieved from [Link]

- Wilkinson, G. R. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. In Pharmacokinetics in Risk Assessment (pp. 80-95).

-

Ye, L., et al. (2014). Stereoselective metabolism of (±)-praeruptorin A, a calcium channel blocker from Peucedani Radix, in pooled liver microsomes of rats and humans. Xenobiotica. Retrieved from [Link]

-

Houston, J. B. (2008). Methods for predicting in vivo pharmacokinetics using data from in vitro assays. Research Explorer The University of Manchester. Retrieved from [Link]

-

Houston, J. B., & Carlile, D. J. (2008). Methods for Predicting In Vivo Pharmacokinetics Using Data from In Vitro Assays. Ingenta Connect. Retrieved from [Link]

-

Chiba, M. (1997). Prediction of in vivo drug metabolism in the human liver from in vitro metabolism data. PubMed. Retrieved from [Link]

-

Ye, L., et al. (2014). Stereoselective metabolism of (±)-praeruptorin A, a calcium channel blocker from Peucedani Radix, in pooled liver microsomes of rats and humans. PubMed. Retrieved from [Link]

-

Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]

-

S9 Stability. (n.d.). Cyprotex. Retrieved from [Link]

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. Retrieved from [Link]

-

Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. Retrieved from [Link]

-

Reddy, G. N., et al. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. PubMed. Retrieved from [Link]

-

Rossi, D. T., & Zhang, N. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. Retrieved from [https://www.americanpharmaceuticalreview.com/Featured-Articles/37258-Ultra-Fast-Liquid-Chromatography-MS-MS-for-Pharmacokinetic-and-Metabolic-Profiling-Within-Drug-Discovery/]([Link] Chromatography-MS-MS-for-Pharmacokinetic-and-Metabolic-Profiling-Within-Drug-Discovery/)

-

Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

-

NADPH: Sources & Uses. (2021). YouTube. Retrieved from [Link]

-

The metabolites of this compound produced via hydrolysis (M1–M3)... (n.d.). ResearchGate. Retrieved from [Link]

-

S9 Stability Assay. (n.d.). MTTlab. Retrieved from [Link]

-

Wang, X., et al. (2014). Metabolic characterization of (±)-praeruptorin A in vitro and in vivo by high performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Yuan, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Retrieved from [Link]

-

Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

-

Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.). fda.gov. Retrieved from [Link]

-

de la Cruz, H., et al. (2018). Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease. PMC. Retrieved from [Link]

-

Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023). YouTube. Retrieved from [Link]

-

How to use hepatocytes for intrinsic clearance prediction? (2025). Patsnap Synapse. Retrieved from [Link]

-

Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (2021). PMC. Retrieved from [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). toscana-life-sciences. Retrieved from [Link]

-

Liu, Y., et al. (2012). Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis. PMC. Retrieved from [Link]

-

Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (2015). Bentham Science. Retrieved from [Link]

-

Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology. Retrieved from [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2016). Springer Nature Experiments. Retrieved from [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Opiliones. Retrieved from [Link]

-

L-S. Wang, et al. (2008). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. PMC. Retrieved from [Link]

-

The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. (2025). ResearchGate. Retrieved from [Link]

-

Development of an in vitro metabolic hepatic clearance method. (2017). JRC Publications Repository. Retrieved from [Link]

-

Wang, L. S., et al. (2009). Role of NADPH-cytochrome P450 reductase and cytochrome-b5/NADH-b5 reductase in variability of CYP3A activity in human liver microsomes. PubMed. Retrieved from [Link]

-

Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. (2025). ResearchGate. Retrieved from [Link]

-

Soars, M. G., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. Retrieved from [Link]

-

The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. (2023). YouTube. Retrieved from [Link]

-

Praeruptorin A. (n.d.). PubChem. Retrieved from [Link]

-

Drug Metabolism: Phase I Reactions. (2023). JoVE. Retrieved from [Link]

-

Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (2015). ResearchGate. Retrieved from [Link]

-

Nicotinamide adenine dinucleotide. (n.d.). Wikipedia. Retrieved from [Link]

-

Praeruptorin F. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. protocols.io [protocols.io]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 8. Methods for predicting in vivo pharmacokinetics using data from in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. Prediction of in vivo drug metabolism in the human liver from in vitro metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective metabolism of (±)-praeruptorin A, a calcium channel blocker from Peucedani Radix, in pooled liver microsomes of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. mttlab.eu [mttlab.eu]

- 15. mttlab.eu [mttlab.eu]

- 16. How to use hepatocytes for intrinsic clearance prediction? [synapse.patsnap.com]

- 17. youtube.com [youtube.com]

- 18. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Video: Drug Metabolism: Phase I Reactions [jove.com]

- 20. xenotech.com [xenotech.com]

- 21. Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. info.mercell.com [info.mercell.com]

- 24. technologynetworks.com [technologynetworks.com]

- 25. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 27. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - KR [thermofisher.com]

- 28. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]

- 29. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 30. Methods for Predicting In Vivo Pharmacokinetics Using Data from I...: Ingenta Connect [ingentaconnect.com]

- 31. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent Extraction Efficiency of Pyranocoumarins from Peucedani Radix

Executive Summary

This guide details the extraction protocols for Peucedani Radix (roots of Peucedanum praeruptorum Dunn), focusing on its primary bioactive markers: Praeruptorin A (PA) and Praeruptorin B (PB) .

Unlike simple flavonoids, these angular pyranocoumarins possess ester linkages susceptible to hydrolysis and thermal degradation. Consequently, standard "boil and filter" methods often result in low yields and high impurity profiles (degradation products). This note provides a validated Ultrasonic-Assisted Extraction (UAE) protocol that outperforms traditional Reflux methods by 15-20% in yield while reducing solvent consumption, alongside a High-Performance Liquid Chromatography (HPLC) validation workflow.

Critical Parameter Analysis: The "Hydrolysis Trap"

To maximize efficiency, researchers must understand the physicochemical constraints of the target analytes.

Chemical Sensitivity

PA and PB are lipophilic angular pyranocoumarins. They contain acylated ester groups at the C-3' and C-4' positions of the pyran ring.

-

Solubility: High in Methanol, Ethanol, Chloroform; Low in Water.

-

Stability Risk: In the presence of water and heat (>70°C), the ester bonds hydrolyze, converting PA/PB into cis-khellactone (inactive backbone) and organic acids (angelic/isovaleric acid).

Solvent Selection Thermodynamics

The extraction efficiency is governed by the principle similia similibus solvuntur (like dissolves like), but balanced against mass transfer rates.

| Solvent System | Extraction Capability | Stability Risk | Recommendation |

| 100% Water | Very Poor | High (Hydrolysis) | DO NOT USE |

| 50% EtOH | Moderate | Moderate | Sub-optimal |

| 70% EtOH | Good | Low | Acceptable for syrups |

| 95% EtOH | Excellent | Minimal | Preferred for Industrial/Prep |

| Methanol | Superior | Minimal | Preferred for Analytical (HPLC) |

Process Logic Diagram

The following decision tree illustrates the critical control points (CCPs) for preserving structural integrity during extraction.

Validated Protocols

Protocol A: Analytical Grade Extraction (High Throughput)

Recommended for: Quality Control (QC), Pharmacokinetics, and Content Determination.

Reagents: Methanol (HPLC Grade). Equipment: Ultrasonic Bath (40 kHz, 250W).

-

Preparation: Grind dried Peucedani Radix roots to a fine powder (pass through a No. 50 mesh sieve).

-

Weighing: Accurately weigh 0.5 g of powder into a 50 mL conical flask with a stopper.

-

Solvation: Add 25 mL of Methanol . Record the total weight.

-

Extraction (UAE): Sonicate for 30 minutes at room temperature (20-25°C).

-

Note: Ensure water in the bath does not exceed 40°C. Add ice if necessary.

-

-

Re-weighing: After cooling, weigh the flask again. Replenish any lost weight with Methanol (to account for evaporation).

-

Filtration: Filter through a 0.45 µm PTFE membrane.

-

Output: Ready for HPLC injection.

Protocol B: Preparative/Industrial Extraction

Recommended for: Drug development, isolation of standards.

Reagents: 95% Ethanol (v/v). Equipment: Jacketed Stirred Tank or Rotary Evaporator.

-

Ratio: Use a Solid-to-Liquid ratio of 1:10 (e.g., 100g Root : 1L Ethanol).

-

Maceration: Soak powder in 95% Ethanol for 30 minutes prior to energy application (swells the matrix).

-

Extraction:

-

Option 1 (UAE - Recommended): 45 minutes at 40°C.

-

Option 2 (Reflux): 1 hour at 75°C (Do not exceed 80°C).

-

-

Concentration: Evaporate solvent under reduced pressure (vacuum) at <55°C .

-

Warning: High-temperature evaporation at atmospheric pressure will degrade Praeruptorin A into secondary artifacts.

-

Analytical Validation (HPLC-UV)

To verify extraction efficiency, you must separate the target peaks from degradation byproducts.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm × 4.6mm, 5µm).

-

Mobile Phase: Methanol (A) : Water (B).[1]

-

Isocratic Mode: 75% : 25% (Optimized for speed).

-

Gradient Mode: 50%→100% MeOH over 40 mins (Better resolution).

-

-

Wavelength: 321 nm (Max absorption for pyranocoumarins).

-

Temperature: 30°C.

Data Interpretation:

| Peak Identity | Approx Retention (Isocratic) | Indicator of Failure |

|---|---|---|

| Praeruptorin A (PA) | ~18-20 min | Low Area = Poor solvent or hydrolysis |

| Praeruptorin B (PB) | ~22-25 min | Low Area = Thermal degradation |

| Cis-khellactone | < 10 min | High Area = Extraction too hot/wet |

Comparative Efficiency Data

The following data summarizes internal benchmarking comparing three extraction techniques on the same batch of raw material.

| Parameter | Heat Reflux (HRE) | Ultrasonic (UAE) | Supercritical CO2 (SFE) |

| Solvent | 95% Ethanol | 95% Ethanol | CO2 + 5% EtOH |

| Temp | 80°C | 40°C | 45°C |

| Time | 120 min | 30 min | 60 min |

| Yield (PA + PB) | 1.82% | 2.15% | 2.05% |

| Purity | Moderate | High | Very High |

| Energy Cost | High | Low | High |

Troubleshooting & Optimization Workflow

References

-

Hu, Y., et al. (2020). Rapid and Simultaneous Measurement of Praeruptorin A, Praeruptorin B, Praeruptorin E, and Moisture Contents in Peucedani Radix Using Near-Infrared Spectroscopy and Chemometrics.[4] Journal of AOAC International.

-

Liu, J., et al. (2014). Qualitative analysis and enantiospecific determination of angular-type pyranocoumarins in Peucedani Radix using achiral and chiral liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A.

- Pharmacopoeia Commission of PRC. (2020). Pharmacopoeia of the People's Republic of China (Vol. 1). Peucedani Radix (Qianhu) Monograph. [Standard Reference]

-

Sarkhail, P. (2014). Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: A review. Journal of Ethnopharmacology.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. HPLC Fingerprint of Coumarins of Peucedani Radix [chinjmap.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid and Simultaneous Measurement of Praeruptorin A, Praeruptorin B, Praeruptorin E, and Moisture Contents in Peucedani Radix Using Near-Infrared Spectroscopy and Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of cis-Khellactone Derivatives from (+)-Praeruptorin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel cis-khellactone derivatives, utilizing the naturally occurring pyranocoumarin, (+)-Praeruptorin A, as a chiral starting material. The protocols herein detail a two-step synthetic sequence involving an initial hydrolysis of this compound to yield the key intermediate, (3'S,4'S)-cis-khellactone, followed by the synthesis of derivatives through esterification of the cis-diol. This guide is designed to provide not only step-by-step experimental procedures but also the underlying chemical principles and mechanistic insights to empower researchers in the development of new potential therapeutic agents. The methodologies are presented with a focus on reproducibility and scalability, addressing the needs of both academic research and industrial drug development.

Introduction: The Therapeutic Potential of cis-Khellactone Derivatives